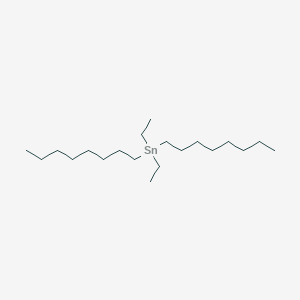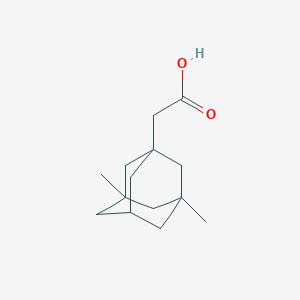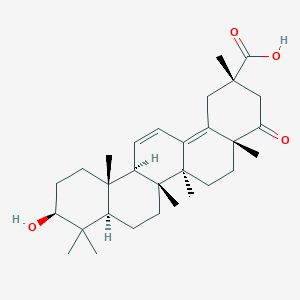
Gadolinium(III)-sulfat-Oktahydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium(III) sulfate octahydrate is a chemical compound with the formula Gd2(SO4)3·8H2O. It is a white crystalline substance that is highly soluble in water and deliquescent, meaning it can absorb moisture from the air. This compound is primarily used in various scientific and industrial applications due to its unique properties, including its high magnetic moment and ability to form complexes with other substances .
Wissenschaftliche Forschungsanwendungen
Gadolinium(III) sulfate octahydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as an analytical reagent and in inorganic synthesis. Its ability to form complexes makes it valuable in studying coordination chemistry.
Biology: Gadolinium compounds are used in biological research to study ion channels and other cellular processes.
Medicine: Gadolinium-based compounds are used as contrast agents in magnetic resonance imaging (MRI) due to their paramagnetic properties.
Industry: It is used in the production of electronic ceramics and in cryogenic research.
Wirkmechanismus
Target of Action
Gadolinium(III) sulfate octahydrate is primarily used as an analytical reagent and in inorganic synthesis . It is also used in electronic ceramics . The primary targets of this compound are therefore the materials or substances it is intended to react with in these applications.
Mode of Action
It is known that the compound is obtained by dissolving gadolinium (iii) oxide in dilute sulfuric acid followed by crystallization . This suggests that its mode of action may involve interaction with other substances in a chemical reaction, leading to the formation of new compounds.
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed if introduced into a biological system.
Result of Action
The result of Gadolinium(III) sulfate octahydrate’s action is the formation of new compounds through inorganic synthesis . In the context of its use as an analytical reagent, its action may result in a change in the properties of the substance it is reacting with, allowing for analysis or detection.
Action Environment
The action of Gadolinium(III) sulfate octahydrate is influenced by environmental factors such as temperature, pH, and the presence of other substances. For example, its solubility may be affected by the pH of the solution it is in . Additionally, its reactivity may be influenced by the presence of other substances in the reaction environment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gadolinium(III) sulfate octahydrate can be synthesized through the reaction of gadolinium oxide (Gd2O3) with sulfuric acid (H2SO4). The reaction typically involves dissolving gadolinium oxide in sulfuric acid, followed by crystallization to obtain the octahydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired hydrate .
Industrial Production Methods: In industrial settings, gadolinium(III) sulfate octahydrate is produced by reacting gadolinium oxide with sulfuric acid in large reactors. The solution is then concentrated and cooled to precipitate the crystalline product. The crystals are filtered, washed, and dried to obtain the final product. This method ensures high purity and yield, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Gadolinium(III) sulfate octahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Gadolinium(III) sulfate can participate in redox reactions, although it is more commonly involved in complexation reactions due to its stable +3 oxidation state.
Substitution: It can form complexes with other ligands, replacing water molecules in its coordination sphere.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can oxidize gadolinium(III) sulfate, although this is less common.
Reduction: Reducing agents can reduce gadolinium(III) ions, but this typically requires specific conditions.
Complexation: Ligands such as EDTA (ethylenediaminetetraacetic acid) and other chelating agents can form stable complexes with gadolinium(III) ions under mild conditions.
Major Products Formed:
Vergleich Mit ähnlichen Verbindungen
- Gadolinium(III) chloride hexahydrate (GdCl3·6H2O)
- Gadolinium(III) nitrate hexahydrate (Gd(NO3)3·6H2O)
- Gadolinium(III) acetate tetrahydrate (Gd(CH3COO)3·4H2O)
Comparison: Gadolinium(III) sulfate octahydrate is unique due to its high solubility in water and its ability to form stable complexes with various ligands. Compared to gadolinium(III) chloride and gadolinium(III) nitrate, the sulfate form is less hygroscopic and more stable under different environmental conditions. This makes it particularly useful in applications where stability and solubility are crucial .
Eigenschaften
CAS-Nummer |
13450-87-8 |
|---|---|
Molekularformel |
GdH4O5S |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
gadolinium;sulfuric acid;hydrate |
InChI |
InChI=1S/Gd.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |
InChI-Schlüssel |
ILMKCDPGFMHBCB-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3].[Gd+3] |
Kanonische SMILES |
O.OS(=O)(=O)O.[Gd] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Gadolinium(III) sulfate octahydrate and how does it change upon heating?
A1: Gadolinium(III) sulfate octahydrate (Gd2(SO4)3 · 8 H2O) crystallizes in a monoclinic structure with the space group C2/c. [, ] In this structure, the Gadolinium (Gd) ion is surrounded by eight oxygen atoms. Four of these oxygen atoms come from water molecules (H2O), while the remaining four are from sulfate ions (SO42-). This arrangement forms a distorted square antiprism around the Gd ion. [, ] Upon heating, the compound undergoes dehydration, losing its eight water molecules in a two-step process between 130–306°C. [, ] This dehydration results in amorphous Gd2(SO4)3. Further heating leads to recrystallization, forming the low-temperature β-Gd2(SO4)3 phase between 380–411°C. This phase then undergoes a monotropic transition to the high-temperature α-Gd2(SO4)3 phase at around 750°C. [, ]
Q2: What happens to Gadolinium(III) sulfate octahydrate at temperatures above 900°C?
A2: At temperatures above 900°C, α-Gd2(SO4)3 starts to decompose into Gadolinium oxysulfate (Gd2O2SO4). [, ] Upon further heating to 1200°C, the decomposition continues, ultimately yielding cubic Gadolinium oxide (C-Gd2O3). [, ] This high-temperature decomposition behavior is crucial for understanding the potential applications and limitations of Gadolinium(III) sulfate octahydrate and its derived compounds in high-temperature environments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)

